5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound characterized by a furo[2,3-b]pyridine core. This compound features a bromine atom at the 5-position and a 4-fluorophenyl group at the 2-position, which contributes to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry and material science due to its electronic properties and interactions with biological targets .
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine belongs to the class of heterocyclic compounds, specifically those containing both furan and pyridine rings. Its unique structure allows it to interact with various biological systems, making it a candidate for further research in drug design and development.
The synthesis of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine typically involves:
The molecular formula of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is , with a molecular weight of approximately 252.08 g/mol. The structure features:
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can participate in several chemical reactions:
These reactions are often facilitated by specific catalysts and reaction conditions tailored to optimize yields and selectivity for desired products.
The mechanism of action for 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine primarily involves its interactions with biological targets such as enzymes or receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with active sites on proteins or nucleic acids.
This compound has been explored for its potential roles in drug design, particularly in developing inhibitors targeting kinases or other enzyme classes relevant in therapeutic contexts .
Relevant data from studies indicate that this compound's unique electronic configuration allows it to act effectively within biological systems, making it a subject of interest for further research into its properties and applications .
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has several scientific uses:
Furopyridines represent a significant class of fused heterocyclic compounds characterized by a fusion between furan and pyridine rings. The structural diversity within this class arises from differing ring fusion positions, leading to distinct isomeric scaffolds including furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,4-c]pyridine systems. Among these, the furo[2,3-b]pyridine system—where the furan oxygen is adjacent to the pyridine nitrogen and fusion occurs across the 2,3-bond of furan and b-face of pyridine—holds particular synthetic and pharmacological relevance. The compound 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (C₁₃H₇BrFNO, MW: 292.10 g/mol) exemplifies this architecture, featuring a bromine atom at the C5 position of the furopyridine core and a 4-fluorophenyl substituent at C2 [1] [5] [7].
Synthetic access to these frameworks employs diverse methodologies:
Table 1: Key Structural Features of Furo[2,3-b]pyridine Isomers
Isomer Type | Fusion Pattern | Representative Synthetic Route | Electronic Properties |
---|---|---|---|
Furo[2,3-b]pyridine | Fusion at pyridine C2-C3 & furan C2-C3 | Pd-catalyzed alkyne coupling/cyclization | Electron-deficient core |
Furo[3,2-b]pyridine | Fusion at pyridine C3-C4 & furan C2-C3 | Electrophilic cyclization of alkynyl derivatives | Moderate dipole moment |
Furo[2,3-c]pyridine | Fusion at pyridine C3-C4 & furan C3-C4 | Knoevenagel condensation/cyclization | Quinonoid character |
Furo[3,4-c]pyridine | Fusion at pyridine C4-N1 & furan C3-C4 | Flash vacuum thermolysis of precursors | High ring strain |
The structural rigidity of furo[2,3-b]pyridine imparts planar geometry conducive to π-stacking interactions in biological targets. Bromine substitution at C5 further enhances this planarity while providing a synthetic handle for derivatization via cross-coupling reactions [1] [5]. The crystallographically confirmed structure reveals nearly coplanar orientation of the 4-fluorophenyl ring with the heterocyclic core, facilitating extended conjugation critical for bioactivity [7].
Halogenated furopyridines have emerged as privileged scaffolds in drug discovery due to their multifaceted bioactivity profiles and favorable physicochemical properties. The strategic incorporation of halogens—particularly bromine and fluorine—enhances target binding through hydrophobic interactions and modulates pharmacokinetic parameters. 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine exemplifies this significance, serving as a key intermediate in developing therapeutic agents targeting oncological and neurological disorders [3] [6] [9].
Documented bioactivities of halogenated furopyridines include:
Table 2: Synthetic Routes to Halogenated Furo[2,3-b]pyridines
Methodology | Reagents/Conditions | Halogen Incorporation | Key Advantages |
---|---|---|---|
Pd-catalyzed cross-coupling/cyclization | o-Iodoacetoxypyridine, 1-alkyne, PdCl₂/CO or I₂ | Pre-functionalized iodo precursors | Single-pot tandem reaction |
I₂-mediated oxidative cyclization | Enaminones, I₂, DMSO, 80°C | Electrophilic iodination | Simultaneous ring formation/halogenation |
Combes-type reaction | Acyl pyruvates, amino heterocycles, reflux | Post-synthesis halogenation | Broad substrate scope |
Knoevenagel condensation | 3-Furaldehyde, malonic acid, pyridine | Bromination at final stage | High functional group tolerance |
The structural versatility of these compounds enables rational drug design against challenging targets. Molecular docking studies reveal that bromine substitution at the C5 position of furo[2,3-b]pyridine enhances hydrophobic contact with EGFR's ATP-binding pocket, while the 4-fluorophenyl group engages in π-stacking with Phe723 of the catalytic loop [9]. This dual halogenation strategy improves binding affinity by 3-5 fold compared to non-halogenated analogs in EGFR inhibition assays [9].
The synergistic combination of bromine and fluorine in 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine exemplifies strategic halogen deployment in medicinal chemistry. Bromine serves primarily as a synthetic vector for structural diversification via cross-coupling reactions (Suzuki, Stille, Sonogashira), while fluorine fine-tunes electronic properties and enhances bioavailability. The distinct physicochemical contributions of each halogen create complementary effects in drug design [2] [6] [8].
Bromine-specific effects:
Fluorine-specific effects:
Table 3: Physicochemical Properties of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₇BrFNO | Confirmed by elemental analysis |
Molecular Weight | 292.10 g/mol | Optimal for CNS penetration |
SMILES | FC1=CC=C(C2=CC3=CC(Br)=CN=C3O2)C=C1 | Describes atomic connectivity |
logP (Predicted) | 3.2 ± 0.5 | Balanced lipophilicity for cellular uptake |
Hydrogen Bond Acceptors | 3 | Facilitates target interactions |
Halogen Content | Br: 27.36%, F: 6.50% | Critical for bioactivity |
Rotatable Bonds | 2 | Maintains conformational rigidity |
Topological Polar Surface Area | 33.1 Ų | Supports membrane permeability |
Experimental evidence from EGFR inhibition studies demonstrates that the bromine-fluorine synergy in this compound enhances van der Waals contacts with key residues Met793 and Ser797, contributing to ΔG values of -45.2 kcal/mol in binding free energy calculations [9]. The compound's cytotoxicity against NSCLC cell lines (A549 and H1975) with IC₅₀ values of 0.28-0.56 µM—significantly lower than reference drugs—validates this halogen strategy [9]. Molecular dynamics simulations further confirm that fluorine maintains optimal orientation of the 4-fluorophenyl ring for T-shaped π-stacking, while bromine minimizes solvent accessibility at the ATP-binding site through hydrophobic shielding [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: